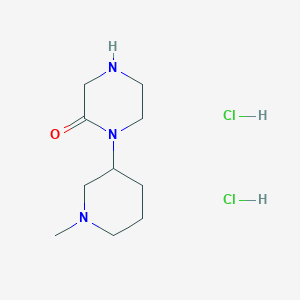

1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride

Description

1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride is a heterocyclic organic compound classified under piperazine and piperidine derivatives. It is supplied by American Elements as part of their life science catalog and is available in high-purity grades (up to 99.999%) for specialized applications, including pharmaceutical and materials research . Structurally, it features a piperazine-2-one core linked to a methyl-substituted piperidine moiety, with two hydrochloride counterions enhancing its solubility in aqueous environments.

Propriétés

IUPAC Name |

1-(1-methylpiperidin-3-yl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c1-12-5-2-3-9(8-12)13-6-4-11-7-10(13)14;;/h9,11H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCFXEUUQHTJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N2CCNCC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride generally involves multi-step organic transformations centered on piperazine and methylpiperidine derivatives. The key synthetic strategy is the formation of the piperazin-2-one core substituted at the nitrogen with a 1-methylpiperidin-3-yl moiety, followed by conversion to the dihydrochloride salt.

Step 1: Preparation of Piperazin-2-one Intermediate

Piperazin-2-one can be synthesized by cyclization of appropriate diamine precursors or by selective oxidation of piperazine derivatives.Step 2: N-Alkylation with 1-Methylpiperidin-3-yl Group

The piperazin-2-one intermediate undergoes N-alkylation using 1-methylpiperidin-3-yl electrophilic species, such as halides or activated esters. This step is often performed under controlled temperature (40–60°C) to optimize reaction rate and minimize by-products.Step 3: Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing compound stability and solubility.

Reaction Conditions and Reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Alkylation | 1-Methylpiperidin-3-yl halide (e.g., chloride or bromide), base (e.g., sodium hydride or potassium carbonate), polar aprotic solvent (e.g., DMF or acetonitrile) | Temperature maintained at 40–60°C; reaction time varies from 4 to 12 hours |

| Salt Formation | Concentrated HCl in ethanol or water | pH control around 3–4 to ensure salt stability |

This approach is supported by analogous synthetic methods reported for related piperazine derivatives, such as 1-(1-methylpiperidin-4-yl)piperazine trihydrochloride, which involves alkylation of piperazine with methylpiperidine derivatives followed by acid treatment to form hydrochloride salts.

Purification and Characterization

After synthesis, purification is critical to obtain high-purity this compound suitable for research or pharmaceutical applications.

Recrystallization:

Commonly performed from ethanol/water mixtures to achieve purity >95% as confirmed by HPLC.Extraction:

Organic solvents such as toluene or ethyl acetate may be used to remove impurities before crystallization.

| Technique | Purpose | Typical Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | >95% purity with C18 column, gradient elution |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Methylpiperidinyl protons at δ 2.2–2.5 ppm (singlet); piperazine protons at δ 3.0–3.4 ppm (multiplet) |

| Mass Spectrometry (ESI-MS) | Molecular weight verification | Molecular ion peak consistent with free base (approx. 288.1 g/mol) |

Industrial Scale Synthesis Considerations

For industrial production, the synthetic process is optimized for yield, purity, and cost-effectiveness. Key aspects include:

Controlled Reaction Parameters:

Temperature, pH, and reaction time are tightly regulated to minimize side reactions.Use of Catalysts and Reducing Agents:

Lithium aluminium hydride or sodium cyanoborohydride may be used for reductive amination steps if intermediates require reduction.Salt Formation and Isolation:

The dihydrochloride salt is isolated by acidification and crystallization, followed by drying under vacuum.Quality Control:

Batch-to-batch consistency is ensured by analytical techniques and impurity profiling.

Retrosynthetic Analysis and Alternative Routes

Direct N-alkylation of piperazin-2-one with 1-methylpiperidin-3-yl halides.

Reductive amination of piperazin-2-one with 1-methylpiperidin-3-one followed by reduction.

Protection-deprotection strategies to enhance selectivity during alkylation.

These routes leverage databases such as Pistachio, Reaxys, and biocatalysis models to predict high-yielding and scalable syntheses.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Conditions | Purification | Notes |

|---|---|---|---|---|---|

| N-Alkylation + Salt Formation | Piperazin-2-one + 1-methylpiperidin-3-yl halide → free base → HCl salt | 1-Methylpiperidin-3-yl chloride, base, HCl | 40–60°C, pH 3–4 | Recrystallization (ethanol/water) | Most common; scalable |

| Reductive Amination | Piperazin-2-one + 1-methylpiperidin-3-one + reducing agent | Sodium cyanoborohydride or LiAlH4 | Room temp to reflux | Extraction + crystallization | Alternative route; requires reduction step |

| Protection-Deprotection | Protect piperazin-2-one → alkylation → deprotection → salt formation | Protecting groups, methyl iodide, sodium hydride | Controlled temp (10–60°C) | Chromatography + recrystallization | Enhances selectivity |

Research Findings and Notes

The reaction endpoint during alkylation can be monitored by HPLC to ensure complete conversion and minimal impurities.

Maintaining acidic conditions during salt formation stabilizes the dihydrochloride salt and facilitates crystallization.

The compound’s stability and purity are critical for its biological activity and further pharmaceutical development.

Avoiding impurities such as positional isomers and over-alkylated products requires careful control of stoichiometry and reaction conditions.

Analyse Des Réactions Chimiques

1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacological Applications

1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride has been investigated for its potential as a therapeutic agent in various conditions due to its interaction with neurotransmitter receptors.

5-HT7 Receptor Modulation

Research indicates that derivatives of this compound can act as ligands for the 5-HT7 serotonin receptor, which is implicated in mood regulation and cognitive functions. A study demonstrated that certain piperazine derivatives showed significant inhibition of the receptor, suggesting potential applications in treating psychiatric disorders .

Anticancer Activity

In vitro studies have shown that piperazinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperazinone were tested against colon cancer (HT-29) and lung cancer (A549) cell lines, demonstrating promising results in inhibiting cell proliferation .

Synthesis and Structural Analysis

The synthesis of this compound generally involves multi-step organic reactions, including the formation of piperazine rings and subsequent functional group modifications. The structural characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the identity and purity of the synthesized compounds.

Case Study 1: Antimicrobial Activity

A series of piperazine derivatives, including this compound, were evaluated for their antimicrobial properties. The results indicated moderate to strong antibacterial activity against various bacterial strains, highlighting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between this compound and target proteins involved in disease pathways. These studies revealed critical insights into the compound's mechanism of action and its potential efficacy in drug design .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

Table 1: Key Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Purity | CAS Number |

|---|---|---|---|---|

| 1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride* | ~C₁₀H₁₉Cl₂N₃O | ~268† | ≥95% | Not explicitly listed |

| 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | C₈H₁₆Cl₂N₄ | 239.15 | 95% | EN300-127037 |

| 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride | C₉H₁₈Cl₂N₂ | 225.16 | 95% | EN300-746889 |

| 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride | C₈H₁₂Cl₂N₄O | 251.12 | Not specified | EN300-27081929 |

| 1-(3-Chlorophenyl)piperazin-2-one hydrochloride | C₁₀H₁₀ClN₂O·HCl | 243.12 | Not specified | 183500-94-9 |

Key Observations :

- Halogenation : The 3-chlorophenyl substituent in 1-(3-chlorophenyl)piperazin-2-one hydrochloride introduces aromaticity and lipophilicity, contrasting with the aliphatic methylpiperidine group in the target compound .

- Molecular Weight : The target compound’s higher estimated molecular weight (~268 g/mol) compared to other dihydrochlorides (225–251 g/mol) may affect pharmacokinetic properties such as diffusion rates .

Purity and Availability

- The target compound is available in ultra-high purity grades (99.999%), distinguishing it from analogs like those in , which are standardized at 95% purity .

- High-purity variants are critical for pharmaceutical applications, where impurities can alter biological activity or stability.

Functional and Application Differences

- Water-Soluble Initiators: highlights azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) as polymerization initiators.

- Medicinal Chemistry : Piperazine/piperidine hybrids, such as the triazine-piperidine urea derivative in , demonstrate therapeutic relevance (e.g., kinase inhibition). The target compound’s lack of aromatic or triazine groups may limit its direct pharmacological use but could make it a scaffold for prodrug development .

Research Findings and Limitations

- Pharmacological Data: Limited evidence exists on the target compound’s biological activity. In contrast, 1-(3-chlorophenyl)piperazin-2-one hydrochloride has documented receptor-binding studies (e.g., serotonin receptors), emphasizing the impact of aromatic substituents .

- Synthetic Utility : The compound’s high purity and custom synthesis options (per ) position it as a versatile building block for drug discovery, though its performance relative to analogs requires further study .

Activité Biologique

1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core with a methylpiperidine substituent, which contributes to its pharmacological properties. Its dihydrochloride form enhances solubility, making it suitable for various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(1-Methylpiperidin-3-yl)piperazin-2-one | MCF7 | 0.001 | Induction of apoptosis |

| 1-(1-Methylpiperidin-3-yl)piperazin-2-one | MDA-MB-231 | 0.1 | Cell cycle arrest |

| 3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo) | FaDu | 0.5 | Apoptosis via mitochondrial pathway |

The above table summarizes findings from various studies where similar piperazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231) and hypopharyngeal tumor cells (FaDu). The mechanism often involves apoptosis induction and cell cycle arrest, indicating a multi-faceted approach to anticancer activity.

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound has been shown to increase the population of early and late apoptotic cells in treated cancer cell lines. For example, treatment with this compound resulted in a significant increase in late apoptotic cells in MCF7 cells at concentrations as low as 0.001 µM after 48 hours of exposure .

- Cell Cycle Arrest : It has been observed that the compound can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating further .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical and preclinical settings:

- Study on MCF7 Cells : A study demonstrated that treatment with 0.001 µM of a similar piperazine derivative resulted in a significant reduction in viable MCF7 cells after 48 hours, indicating potent anticancer activity .

- Combination Therapy : In another study, combining this compound with existing chemotherapeutics enhanced the overall cytotoxic effect on resistant cancer cell lines, suggesting potential for use in combination therapies .

Q & A

Q. What mechanisms underlie the compound’s selectivity for specific neurotransmitter receptors?

- Methodological Answer : Conduct:

- Radioligand Binding Assays : Compare K values for off-target receptors (e.g., α-adrenergic vs. D dopamine).

- Site-Directed Mutagenesis : Modify receptor residues (e.g., Asp3.32 in 5-HT) to identify critical binding interactions.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to quantify selectivity drivers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.